Aerugidiol

概要

説明

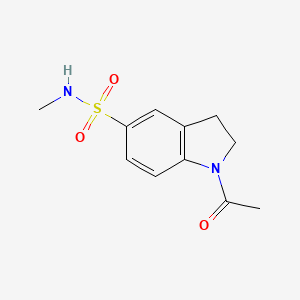

Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It is a naturally occurring compound with a molecular formula of C15H22O3 . This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.

作用機序

アエルギジオールの作用機序は、さまざまな分子標的と経路との相互作用を含みます。

分子標的: アエルギジオールは、炎症および酸化ストレス経路に関与する酵素や受容体と相互作用します。

関与する経路: これは、核因子κB(NF-κB)経路やミトゲン活性化プロテインキナーゼ(MAPK)経路などの経路を調節し、その抗炎症および抗酸化作用につながります.

6. 類似化合物の比較

アエルギジオールは、他の類似のセスキテルペンと比較され、その独自性が強調されています。

参考文献

生化学分析

Biochemical Properties

It is known that Aerugidiol interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation in THP-1-Blue cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aerugidiol involves the extraction from the rhizomes of Curcuma aeruginosa. The process typically includes the following steps:

Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as ethanol or acetone.

Isolation: The extract is subjected to chromatographic techniques to isolate this compound.

Purification: Further purification is achieved through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques as described above. The scalability of the process depends on the availability of raw materials and the efficiency of the extraction methods.

化学反応の分析

反応の種類: アエルギジオールは、以下を含むさまざまな化学反応を起こします。

酸化: アエルギジオールは、酸化されて異なる酸素化誘導体となることがあります。

還元: 還元反応は、アエルギジオールに存在する官能基を変えることができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換試薬: ハロゲンやその他の求電子剤は、置換反応に使用されます。

主要な生成物: これらの反応から生成される主な生成物には、さまざまな酸素化および還元誘導体のアエルギジオールが含まれ、これらは異なる生物活性と特性を持つ可能性があります .

4. 科学研究の応用

化学: アエルギジオールは、セスキテルペンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: これは、生物学的経路を調節する可能性を示しており、細胞プロセスに対するその影響について研究されています。

科学的研究の応用

Chemistry: Aerugidiol is used as a model compound for studying sesquiterpene synthesis and reactivity.

Biology: It has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.

Industry: It is used in the formulation of natural products and supplements due to its beneficial properties.

類似化合物との比較

Aerugidiol is compared with other similar sesquiterpenes, highlighting its uniqueness:

Similar Compounds: Compounds such as furanodiene, germacrone, curdione, and curcumenol share structural similarities with this compound.

References

特性

IUPAC Name |

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJBPRUTQTCMW-ILXRZTDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318401 | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116425-35-5 | |

| Record name | Aerugidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of aerugidiol?

A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.

Q2: Which plant species is this compound most commonly isolated from?

A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.

Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?

A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].

Q4: What analytical methods are typically employed to identify and quantify this compound?

A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)